

Navigating the Toxicological Landscape of 2-Pentylbenzene-1,3-diol: A Technical Overview

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Compound of Interest

Compound Name: 2-Pentylbenzene-1,3-diol

Cat. No.: B15486717

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for **2-Pentylbenzene-1,3-diol**, also known as 5-pentylresorcinol or divarinol. It is important to note that while this document consolidates the existing knowledge, there is a significant lack of direct experimental toxicological studies on this specific compound. The majority of the information presented herein is derived from in silico predictive studies on analogous compounds and safety data sheets (SDS) for structurally similar chemicals.

Executive Summary

Direct empirical data on the toxicological profile of **2-Pentylbenzene-1,3-diol** is not readily available in the public domain. However, computational predictions for structurally related compounds suggest a potential for low toxicity. An in silico study on analogues of 2-methyl-5-pentylbenzene-1,3-diol (stemphol) indicated that a majority of the tested analogues showed no warnings for hepatotoxicity, mutagenicity, nephrotoxicity, or carcinogenicity in mammals.^{[1][2][3]} General safety precautions for similar aromatic compounds include avoiding contact with skin and eyes and ensuring adequate ventilation.

General Safety Information

While a specific Safety Data Sheet (SDS) for **2-Pentylbenzene-1,3-diol** is not widely available, information from structurally related compounds such as pentylbenzene and olivetol (5-pentylresorcinol) can provide general guidance.

Handling and Storage:

- Store in a well-ventilated place and keep cool.[4][5][6]
- Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][7]
- Take precautionary measures against static discharge.[6][7]
- Store in a tightly closed container.[5]
- Incompatible with strong oxidizing agents.[4]

First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]
- Inhalation: Remove to fresh air.[4]
- Ingestion: Do NOT induce vomiting.[4]

In Silico Toxicological Predictions

A key source of information regarding the potential toxicity of compounds structurally similar to **2-Pentylbenzene-1,3-diol** comes from an in silico study on 28 analogues of 2-methyl-5-pentylbenzene-1,3-diol (stemphol).[1][2][3] This computational approach provides valuable predictive insights in the absence of experimental data.

The study utilized a battery of software and web servers to predict the pharmacokinetic and toxicological properties of these analogues.

Predicted Toxicological Endpoints of Stemphol Analogues

Toxicological Endpoint	Prediction Software/Server	Results for Stemphol Analogues
Hepatotoxicity	DEREK 2.1	16 out of 28 analogues showed no warnings. [1] [2] [3]
Mutagenicity	DEREK 2.1	16 out of 28 analogues showed no warnings. [1] [2] [3]
Nephrotoxicity	DEREK 2.1	16 out of 28 analogues showed no warnings. [1] [2] [3]
Carcinogenicity (mammals)	DEREK 2.1	16 out of 28 analogues showed no warnings. [1] [2] [3]

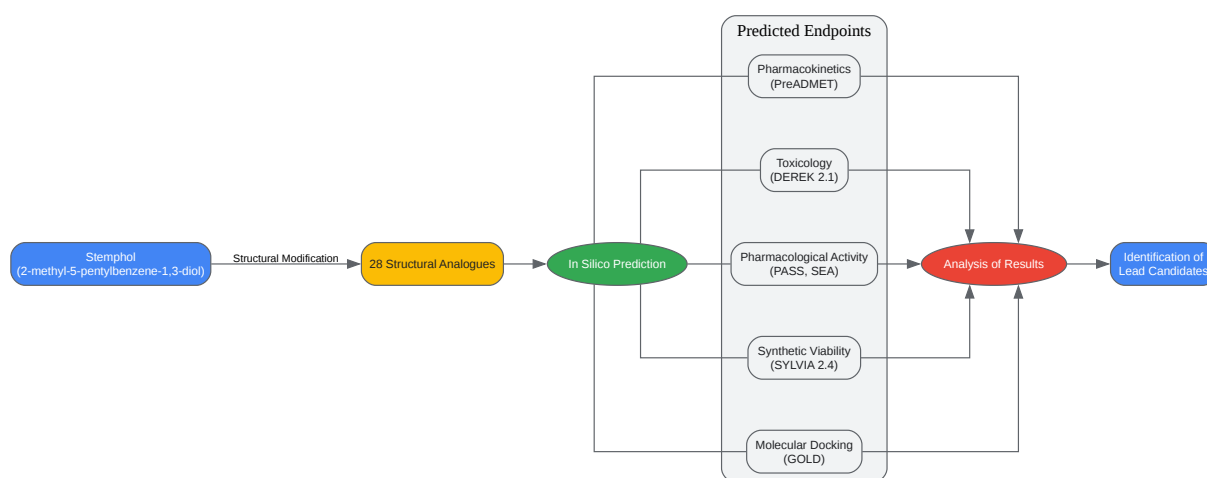
It is crucial to emphasize that these are computational predictions for related molecules and have not been experimentally validated for **2-Pentylbenzene-1,3-diol** itself.

Experimental Protocols: A Data Gap

A thorough search of the scientific literature did not yield any specific experimental protocols for toxicological studies on **2-Pentylbenzene-1,3-diol**. This represents a significant data gap that would need to be addressed through future in vitro and in vivo studies to definitively establish its safety profile.

Visualizing the In Silico Workflow

The following diagram illustrates the computational workflow employed in the toxicological prediction of the stemphol analogues, which serves as a model for how the safety of **2-Pentylbenzene-1,3-diol** could be initially assessed.



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Caption: Workflow of the in silico toxicological and pharmacological prediction for stemphol analogues.

Conclusion and Future Directions

The current understanding of the toxicological profile of **2-Pentylbenzene-1,3-diol** is limited and largely inferential. While in silico data from closely related compounds are encouraging, they are not a substitute for empirical testing. To adequately characterize the safety of **2-Pentylbenzene-1,3-diol** for any potential application, a comprehensive toxicological evaluation according to established regulatory guidelines is imperative. This would include, but not be limited to, studies on acute toxicity, genotoxicity (e.g., Ames test), and repeated dose toxicity.

Such data are critical for informed risk assessment and to ensure the safety of researchers and potential end-users.

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